
Hdac-IN-55: A Comparative Analysis Against
Other Class I HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hdac-IN-55

Cat. No.: B12387049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hdac-IN-55 with other prominent Class I

histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental

data to facilitate informed decisions in research and drug development.

Introduction to Class I HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic

regulation of gene expression. They remove acetyl groups from lysine residues on histones

and other non-histone proteins, leading to a more condensed chromatin structure and generally

transcriptional repression. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and

HDAC8, are primarily localized in the nucleus and are often dysregulated in various cancers

and other diseases. Inhibition of these enzymes can lead to hyperacetylation of histones,

resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in

cancer cells.

Hdac-IN-55 is a novel synthetic compound identified as a selective inhibitor of Class I HDACs.

This guide will compare its performance characteristics against established Class I HDAC

inhibitors, including Entinostat (MS-275), Romidepsin (FK228), and the pan-HDAC inhibitor

Vorinostat (SAHA).
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The efficacy of an HDAC inhibitor is determined by its potency (measured by the half-maximal

inhibitory concentration, IC50) and its selectivity for specific HDAC isoforms. High selectivity

can potentially lead to fewer off-target effects and a better therapeutic window.

Inhibitor
HDAC1
IC50 (nM)

HDAC2
IC50 (nM)

HDAC3
IC50 (nM)

HDAC8
IC50 (nM)

Class
Selectivity

Hdac-IN-55

(Compound

5)

22,200[1] 27,300[1] 7,900[1] Not Reported
Class I

Selective

Entinostat

(MS-275)
243[2][3] 453 248 >100,000

Class I

Selective

Romidepsin

(FK228)
36 47 Not Reported Not Reported

Primarily

Class I

Vorinostat

(SAHA)
10 - 40.6 Not Reported 20 Not Reported

Pan-HDAC

Inhibitor

PCI-34051 4,000 >50,000 >50,000 10
HDAC8

Selective

Note: IC50 values can vary between different studies and assay conditions.

Based on the available data, Hdac-IN-55 demonstrates selectivity for Class I HDACs, with a

notable potency against HDAC3. In comparison, Entinostat also shows Class I selectivity with

nanomolar potency against HDAC1, 2, and 3. Romidepsin exhibits potent inhibition of HDAC1

and HDAC2. Vorinostat, as a pan-HDAC inhibitor, shows broad activity against multiple HDAC

isoforms. For specific targeting of HDAC8, PCI-34051 is a highly selective and potent option.

Signaling Pathway of Class I HDAC Inhibition
Inhibition of Class I HDACs leads to the accumulation of acetylated histones, which alters

chromatin structure and reactivates the transcription of silenced genes, including tumor

suppressor genes like p21 and p53. This can trigger a cascade of events culminating in cell

cycle arrest and apoptosis.
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General Signaling Pathway of Class I HDAC Inhibition
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Experimental Workflow for HDAC Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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